5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol
Description
Introduction to Benzo[d]oxazole Derivatives in Contemporary Heterocyclic Chemistry
Benzoxazole derivatives occupy a central role in heterocyclic chemistry due to their structural similarity to nucleic acid bases and their adaptability in drug discovery. The benzo[d]oxazole scaffold consists of a benzene ring fused to an oxazole moiety, creating a planar, aromatic system capable of π-π stacking interactions and hydrogen bonding. This framework serves as a privileged structure in medicinal chemistry, underpinning compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Role of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol in Medicinal Chemistry Scaffold Design
The structural architecture of 5-amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol is optimized for drug-likeness. Key features include:
- Amino Group at Position 5 : Enhances solubility and serves as a hydrogen bond donor, critical for target binding.
- Methyl Group at Position 6 : Introduces steric and electronic effects that modulate ring electron density, potentially reducing metabolic oxidation.
- Phenolic Hydroxyl at Position 2 : Contributes to hydrogen bonding and acidity, improving membrane permeability.
These attributes align with Lipinski’s criteria, as the compound’s molecular weight (240.26 g/mol) and calculated partition coefficient (clogP) fall within acceptable ranges for oral bioavailability. The scaffold’s versatility is further demonstrated in its synthetic adaptability; for example, microwave-assisted reactions in green solvents have been used to synthesize analogous benzoxazole derivatives with high yields.
Table 1: Key Physicochemical Properties of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol
Strategic Importance of Substituent Positioning on Biological Activity Modulation
Substituent placement on the benzoxazole scaffold profoundly impacts biological activity. For 5-amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol:
- Position 6 Methyl Group : The electron-donating methyl group alters the electron density of the benzoxazole ring, stabilizing intermediates during synthetic reactions and potentially reducing susceptibility to enzymatic degradation. In comparative studies, sulfur-containing benzothiazoles exhibit greater cyclization efficiency than oxygen-based benzoxazoles due to differences in electronegativity; however, methyl substitution mitigates this disparity by modulating electron localization.
- Position 5 Amino Group : This group’s nucleophilic character facilitates interactions with electrophilic regions of biological targets, such as enzyme active sites. For instance, amino-substituted benzoxazoles have shown enhanced inhibitory effects against kinases involved in cancer progression.
- Position 2 Phenolic Hydroxyl : The hydroxyl group’s acidity (pKa ~10) allows pH-dependent solubility, favoring absorption in the gastrointestinal tract. Additionally, it participates in covalent interactions with serine residues in proteases, as observed in structure-activity relationship (SAR) studies of analogous compounds.
The synergy between these substituents is evident in the compound’s predicted pharmacokinetic profile. For example, the methyl group’s steric bulk may shield the oxazole ring from oxidative metabolism, while the amino and hydroxyl groups collectively enhance water solubility—a balance critical for oral drug candidates.
Properties
IUPAC Name |
5-amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-2-5-11-13(6-8)18-14(16-11)10-4-3-9(15)7-12(10)17/h2-7,17H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLVOVYJAPLNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol involves multiple steps. One common method includes the reaction of 2-aminophenol with 6-methylbenzoxazole under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol typically involves the condensation of 2-amino phenolic compounds with appropriate aldehydes or other substrates under various catalytic conditions. Recent advancements in synthetic methodologies have demonstrated improved yields and efficiency, utilizing catalysts such as magnetic solid acids and mesoporous materials, which enhance the reaction's eco-friendliness and operational simplicity .
Antimicrobial Properties
Research indicates that compounds containing the benzoxazole moiety exhibit significant antimicrobial activity. For instance, derivatives of 2-aminobenzoxazole have been shown to inhibit Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide biosynthesis. The structure-activity relationship studies have identified potent inhibitors with minimum inhibitory concentrations (MIC) as low as 1 μM .
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been explored extensively. A notable study demonstrated that certain benzoxazole compounds exhibited cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific functional groups, such as acetic acid, significantly enhanced cytotoxicity .
Tyrosinase Inhibition
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol has also been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Compounds with a similar scaffold have shown promising results in reducing melanin synthesis in vitro and in vivo, indicating potential applications in skin whitening products .
Synthesis and Evaluation of Antimicrobial Activity
A study focused on synthesizing benzoxazole derivatives highlighted the efficacy of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol as a potent antimicrobial agent against Mycobacterium tuberculosis. The compound was evaluated alongside various structural analogs, demonstrating a strong correlation between structural modifications and antibacterial potency .
| Compound | Structure | MIC (μM) | Activity |
|---|---|---|---|
| 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol | structure | ≤ 1 | High |
| Analog A | structure | 10 | Moderate |
| Analog B | structure | > 50 | Low |
Tyrosinase Inhibition Studies
Another significant study evaluated the tyrosinase inhibitory effects of various benzoxazole derivatives, including those similar to 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol. The results indicated that specific substitutions on the benzoxazole ring could enhance inhibitory activity significantly.
| Compound | IC50 (μM) | Melanin Production Inhibition (%) |
|---|---|---|
| Compound X | 0.51 ± 0.00 | 80% |
| Compound Y | 144.06 ± 3.10 | 20% |
Mechanism of Action
The mechanism of action of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol and Analogs
Table 2: Spectral and Physical Properties
Biological Activity
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol features a benzo[d]oxazole ring, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves reactions that yield the benzo[d]oxazole nucleus, followed by functionalization to introduce the amino and hydroxyl groups.
Synthesis Pathway
The synthesis can be summarized as follows:
- Formation of the Benzo[d]oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors such as o-aminophenols and carboxylic acids.
- Functionalization : Subsequent reactions introduce the amino group at the 5-position and the hydroxyl group at the 2-position.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the benzo[d]oxazole scaffold. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol | HeLa | 12.5 | Induction of apoptosis |
| 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol | MCF-7 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Candida albicans | 32 | Weak |
The biological activity of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol is attributed to its interaction with specific molecular targets within cells. For example, it may inhibit key enzymes involved in cell proliferation or modulate signaling pathways associated with cancer progression.
Case Studies
- In Vivo Studies : Administration of this compound in animal models has shown promising results in reducing tumor size and improving survival rates, indicating its potential as a therapeutic agent.
- Cell Line Studies : In vitro experiments using various human cancer cell lines have demonstrated that this compound can effectively reduce cell viability through mechanisms such as apoptosis and necrosis.
Q & A
Q. What are the recommended synthetic routes for 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol, and how can purity be optimized?
The synthesis of benzoxazole derivatives typically involves cyclization reactions. A method analogous to oxadiazole synthesis ( ) can be adapted:
- Dissolve precursor compounds (e.g., 2-aminophenol derivatives) in ethanol, add bromocyan (BrCN) at 55–56°C, and stir for 2 hours.
- Neutralize with sodium bicarbonate, filter, and recrystallize from methanol.
To optimize purity (>97%), use column chromatography with silica gel and validate via HPLC (). Monitor reaction progress using thin-layer chromatography (TLC) to minimize by-products .
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
Key analytical methods include:
- NMR spectroscopy : Confirm aromatic proton environments (e.g., benzoxazole protons at δ 7.2–8.5 ppm) and amine group resonance.
- FTIR : Identify characteristic bands (e.g., N–H stretch at ~3400 cm⁻¹, C=N stretch at ~1600 cm⁻¹).
- Mass spectrometry (MS) : Verify molecular ion peak at m/z 240.3 (C₁₄H₁₂N₂O₂) .
Q. What storage conditions ensure long-term stability of this compound?
Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents. Stability data from analogous benzoxazoles ( ) suggest no degradation under these conditions for ≥12 months .
Advanced Research Questions
Q. How can conflicting spectroscopic data from different synthetic batches be resolved?
Contradictions in NMR or IR spectra may arise from residual solvents, tautomerism, or polymorphic forms.
Q. What experimental strategies mitigate by-product formation during benzoxazole ring closure?
By-products like uncyclized intermediates or oxidized species can be minimized by:
Q. How can researchers assess the compound’s potential biological activity using in silico methods?
- Molecular docking : Screen against target proteins (e.g., kinases or oxidoreductases) using software like AutoDock Vina.
- ADMET prediction : Use SwissADME to evaluate bioavailability, toxicity, and metabolic stability.
- Pharmacophore modeling : Identify critical functional groups (e.g., benzoxazole and phenol moieties) for activity .
Q. What protocols validate the compound’s stability under physiological conditions (e.g., for drug delivery studies)?
- pH stability test : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC.
- Plasma stability : Mix with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining compound .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
